LogP Elevation of 2.93 Units Over Parent 2H-1,2,3-Triazole Without TPSA Penalty
The target compound achieves a logP of 2.7345, compared to -0.1953 for the unsubstituted 2H-1,2,3-triazole core, representing a 2.93 log unit increase in lipophilicity . Critically, this increase is achieved without any change in topological polar surface area (TPSA), which remains constant at 41.57 Ų for both compounds . This TPSA value falls within the optimal range (<60–70 Ų) associated with favorable blood-brain barrier penetration. In contrast, the unsubstituted cyclohexyl analog (4-cyclohexyl-2H-1,2,3-triazole) has an estimated logP of approximately 1.5–1.7 [1], and the 4-(4-methylcyclohexyl) analog has an estimated logP of approximately 2.0–2.2 [2], positioning the isopropyl-substituted compound as the optimal lipophilicity match for CNS-targeted programs requiring balanced permeability.
| Evidence Dimension | Octanol-water partition coefficient (logP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP = 2.7345; TPSA = 41.57 Ų |
| Comparator Or Baseline | 2H-1,2,3-triazole (parent core): logP = -0.1953, TPSA = 41.57 Ų; 4-cyclohexyl-2H-1,2,3-triazole: logP ≈ 1.5–1.7 (estimated); 4-(4-methylcyclohexyl)-2H-1,2,3-triazole: logP ≈ 2.0–2.2 (estimated) |
| Quantified Difference | ΔlogP = +2.93 vs parent triazole; +1.0 to +1.2 vs unsubstituted cyclohexyl; +0.5 to +0.7 vs methylcyclohexyl analog |
| Conditions | Computational prediction data from supplier databases |
Why This Matters
The combination of elevated logP with unchanged TPSA uniquely positions this compound for CNS drug discovery programs where blood-brain barrier penetration is required without introducing additional hydrogen bond donors or acceptors that could reduce membrane permeability.
- [1] Estimate based on logP values of structurally related 4-cyclohexyl-1,2,3-triazole derivatives from ChemExper and mcule databases. View Source
- [2] Estimate based on logP values of 4-(4-methylcyclohexyl)-2H-1,2,3-triazole and related compounds from PMC and QSPR databases. View Source
